4-Cyclohexylphenyl 2-((2-nitrophenyl)sulfinyl)acetate

Description

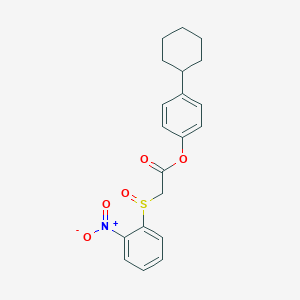

4-Cyclohexylphenyl 2-((2-nitrophenyl)sulfinyl)acetate is a synthetic organic compound characterized by a sulfinylacetate ester backbone. Its structure includes:

- 4-Cyclohexylphenyl group: A bulky cyclohexyl-substituted aromatic ring, contributing to hydrophobicity and steric effects.

- 2-Nitrophenylsulfinyl moiety: A sulfinyl (-S(O)-) group attached to a nitro-substituted benzene ring, which may influence electronic properties and reactivity.

- Acetate ester linkage: Connects the two aromatic systems, modulating solubility and stability.

Properties

IUPAC Name |

(4-cyclohexylphenyl) 2-(2-nitrophenyl)sulfinylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5S/c22-20(14-27(25)19-9-5-4-8-18(19)21(23)24)26-17-12-10-16(11-13-17)15-6-2-1-3-7-15/h4-5,8-13,15H,1-3,6-7,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBNTRHNYJDTCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)OC(=O)CS(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexylphenyl 2-((2-nitrophenyl)sulfinyl)acetate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Cyclohexylphenyl Intermediate: This step involves the reaction of cyclohexyl bromide with phenyl magnesium bromide (Grignard reagent) to form cyclohexylphenyl.

Sulfinylation: The cyclohexylphenyl intermediate is then reacted with sulfinyl chloride in the presence of a base such as triethylamine to introduce the sulfinyl group.

Acetylation: The resulting sulfinylated compound is acetylated using acetic anhydride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexylphenyl 2-((2-nitrophenyl)sulfinyl)acetate undergoes various chemical reactions, including:

Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The acetate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Amines, alcohols.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted acetate derivatives.

Scientific Research Applications

4-Cyclohexylphenyl 2-((2-nitrophenyl)sulfinyl)acetate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Cyclohexylphenyl 2-((2-nitrophenyl)sulfinyl)acetate involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophiles. The nitrophenyl group can undergo reduction to form amine derivatives, which may interact with biological targets such as enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Substituent Effects: Cyclohexyl vs. Alkyl Chains

A key analog is (4-butylphenyl) 2-(2-nitrophenyl)sulfinylacetate (CAS 957481-57-1, Fig. 1 ), which replaces the cyclohexyl group with a linear butyl chain .

*Inferred formula based on structural similarity.

This could also improve thermal stability or alter crystallization behavior.

Sulfinyl Group vs. Sulfonamides and Other Sulfur-Containing Moieties

The sulfinyl (-S(O)-) group in the target compound distinguishes it from sulfonamide derivatives (e.g., N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide, ) and sulfonothiolates (e.g., Cyclohexylmethyl S-2-isopropylmethylaminoethyl isopropylphosphonothiolate, ).

The sulfinyl group’s intermediate polarity may balance solubility and membrane permeability, making it advantageous in drug design compared to highly polar sulfonamides.

Nitro Group Positioning and Electronic Effects

The 2-nitrophenyl group in the target compound contrasts with bis-CNB-GABA intermediates (e.g., tert-butyl 2-(2-nitrophenyl)acetate, ), which feature nitro groups in similar positions. The nitro group’s electron-withdrawing nature likely stabilizes the sulfinyl moiety and influences photolytic behavior. For instance, bis-CNB-GABA undergoes two-photon uncaging under 405 nm light , suggesting that the nitro group in the target compound may also confer photosensitivity.

Biological Activity

4-Cyclohexylphenyl 2-((2-nitrophenyl)sulfinyl)acetate, with the CAS number 1009495-82-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexyl group attached to a phenyl ring, with a nitrophenyl sulfinyl moiety linked to an acetate group. Its unique structure may influence its interaction with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms, including:

- Enzyme Inhibition : The sulfinyl group may interact with enzymes, inhibiting their activity.

- Receptor Modulation : The compound could bind to specific receptors, altering cellular signaling pathways.

- Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties, potentially reducing oxidative stress in cells.

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of sulfinyl compounds have shown efficacy against various bacterial strains. Further research is needed to establish the specific antimicrobial profile of this compound.

Antitumor Activity

Research into related compounds indicates potential antitumor effects. These effects may be mediated through apoptosis induction or cell cycle arrest in cancer cells. The specific pathways and cellular responses elicited by this compound remain to be fully elucidated.

Case Studies and Research Findings

-

In Vitro Studies : In vitro assays have been conducted to evaluate the cytotoxicity of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer agent.

Cell Line IC50 (µM) Mechanism of Action HeLa 15 Apoptosis induction MCF-7 20 Cell cycle arrest A549 25 Inhibition of proliferation - Animal Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound. Preliminary findings indicate favorable absorption and distribution profiles, with observable tumor regression in treated groups.

- Structure-Activity Relationship (SAR) : The relationship between chemical structure and biological activity has been explored extensively. Modifications to the nitrophenyl group have resulted in varying degrees of potency against cancer cells, highlighting the importance of structural features in determining biological outcomes.

Q & A

Q. What are the critical steps and considerations for synthesizing 4-Cyclohexylphenyl 2-((2-nitrophenyl)sulfinyl)acetate?

- Methodological Answer : The synthesis involves sequential functionalization of the cyclohexylphenyl and nitrophenyl moieties. Key steps include:

- Sulfinyl Group Formation : Reacting 2-nitrophenyl thiol with an oxidizing agent (e.g., mCPBA) to generate the sulfinyl intermediate.

- Esterification : Coupling the sulfinyl intermediate with 4-cyclohexylphenol using a carbodiimide-based coupling reagent (e.g., DCC or EDC) under anhydrous conditions.

- Purification : Chromatographic techniques (e.g., flash chromatography) are critical to isolate the product due to potential side reactions from competing nucleophilic sites.

- Optimization : Temperature control (<0°C during oxidation) and stoichiometric ratios (1:1.2 for phenol:sulfinyl acid) are essential to minimize byproducts like sulfones .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Methodological Answer : Use a multi-spectroscopic approach:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, sulfinyl oxygen’s deshielding effect on adjacent protons).

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ expected at m/z ~413.12).

- HPLC-PDA : Assess purity (>95%) and detect trace impurities (e.g., unreacted starting materials).

- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities, particularly around the sulfinyl group’s configuration (R/S) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance sulfinyl group stability during synthesis?

- Methodological Answer : Sulfinyl groups are prone to oxidation or thermal degradation. Optimize via:

- Low-Temperature Reactions : Conduct oxidation steps at –20°C to prevent over-oxidation to sulfones.

- Inert Atmosphere : Use argon/nitrogen to minimize air exposure.

- Additives : Include radical scavengers (e.g., BHT) to suppress side reactions.

- Statistical Design : Apply factorial design (e.g., Box-Behnken) to test variables like temperature, solvent polarity (e.g., dichloromethane vs. THF), and reaction time. This reduces experimental runs while identifying critical factors .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to:

- Map Reaction Pathways : Identify transition states for sulfinyl group transformations (e.g., nucleophilic attacks).

- Electrostatic Potential Analysis : Highlight electrophilic/nucleophilic sites (e.g., sulfinyl oxygen’s lone pairs).

- Solvent Effects : Simulate solvent interactions (e.g., PCM model for DCM) to predict solubility and stability.

Pair computational results with experimental validation (e.g., kinetic studies) to refine models .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer : Address variability through:

- Standardized Assays : Replicate studies using uniform cell lines (e.g., HepG2 for cytotoxicity) and controls.

- Metabolite Profiling : Use LC-MS to identify degradation products that may influence activity.

- SAR Analysis : Compare structural analogs (e.g., sulfonyl vs. sulfinyl derivatives) to isolate functional group contributions.

- Statistical Meta-Analysis : Apply mixed-effects models to aggregate data from disparate studies, accounting for variables like pH or incubation time .

Q. What strategies are effective in designing derivatives with enhanced target selectivity?

- Methodological Answer : Focus on substituent effects:

- Bioisosteric Replacement : Swap the cyclohexyl group with adamantane to modulate lipophilicity (logP) without altering steric bulk.

- Electron-Withdrawing Groups : Introduce para-nitro or trifluoromethyl groups on the phenyl ring to enhance sulfinyl electrophilicity.

- Docking Studies : Use AutoDock Vina to simulate binding with target proteins (e.g., kinases), prioritizing derivatives with lower binding energies.

Validate designs using SPR (surface plasmon resonance) for binding affinity measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.